1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane
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Overview
Description
1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure combining a triazole ring fused with a quinazoline moiety, further linked to an azepane ring.
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as bacterial cells, HIV proteins, or tuberculosis-causing bacteria.
Mode of Action
Based on its structural similarity to other triazoloquinazoline derivatives, it might interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to the death of the pathogenic cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
The synthesis of 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring via a cycloaddition reaction, followed by the construction of the quinazoline moiety through condensation reactions.
Industrial production methods for this compound may involve the use of eco-compatible catalysts and optimized reaction conditions to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis and phase-transfer catalysis are some of the advanced techniques employed to achieve efficient production .
Chemical Reactions Analysis
1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the triazole and quinazoline rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinazoline and triazole derivatives .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Exhibiting antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential use as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar compounds to 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane include other triazole-quinazoline derivatives, such as:
1,2,4-triazolo[1,5-a]quinazolin-5-yl derivatives: Known for their antimicrobial and anti-HIV activities.
1,2,3-triazolo[1,5-a]quinoxalin-4(5H)-one derivatives: Exhibiting antibacterial and antifungal properties
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
5-(azepan-1-yl)-3-phenyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-9-15-25(14-8-1)20-17-12-6-7-13-18(17)26-21(22-20)19(23-24-26)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVLJQMQMQPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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